A Comprehensive Technical Guide to Boc-Glu-OBzl: Chemical Properties and Applications
A Comprehensive Technical Guide to Boc-Glu-OBzl: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and experimental protocols related to N-α-tert-Butoxycarbonyl-L-glutamic acid benzyl ester (Boc-Glu-OBzl). This valuable reagent is a cornerstone in modern peptide synthesis and a critical building block in the development of peptide-based therapeutics.
Chemical Identity and Properties
Boc-Glu-OBzl is a derivative of the amino acid L-glutamic acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and one of the carboxylic acid groups is protected as a benzyl ester (OBzl). This dual protection strategy allows for the selective formation of peptide bonds at the unprotected carboxyl group. It is important to distinguish between the two isomeric forms, the α-benzyl ester and the γ-benzyl ester, which have distinct CAS numbers and are used for different strategic purposes in peptide synthesis.
Table 1: Physicochemical Properties of Boc-L-glutamic acid benzyl esters
| Property | Boc-L-glutamic acid α-benzyl ester | Boc-L-glutamic acid γ-benzyl ester |
| Synonyms | Boc-Glu(α-OBzl)-OH, Boc-L-glutamic acid 1-benzyl ester | Boc-Glu(γ-OBzl)-OH, Boc-L-glutamic acid 5-benzyl ester |
| CAS Number | 30924-93-7[1] | 13574-13-5[2] |
| Molecular Formula | C₁₇H₂₃NO₆[1] | C₁₇H₂₃NO₆[2] |
| Molecular Weight | 337.37 g/mol [1] | 337.37 g/mol [2] |
| Appearance | White to off-white powder/solid[1] | White to slight yellow to beige powder |
| Melting Point | 95-99 °C[1] | 69-71 °C |
| Solubility | Soluble in DMF, DMSO, Ethanol[1] | Clearly soluble in DMF |
| Storage Temperature | -20°C[1] | 2-8°C |
Role in Peptide Synthesis
Boc-Glu-OBzl is a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group, which can be selectively removed under mildly acidic conditions. The benzyl ester, on the other hand, offers more robust protection of the side-chain carboxylic acid and is typically removed at the final stage of synthesis under harsher conditions. This orthogonality is fundamental to the stepwise elongation of the peptide chain.
Reactivity and Deprotection Strategies
The chemical utility of Boc-Glu-OBzl is defined by the distinct reactivity of its two protecting groups.
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Boc Group Removal (Deprotection): The Boc group is labile to acid. It is typically removed using a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). This deprotection step exposes the free amine, which is then neutralized to participate in the subsequent coupling reaction.
-
Benzyl Ester Group Removal (Cleavage): The benzyl ester is stable to the mildly acidic conditions used for Boc removal. Its cleavage is typically achieved at the end of the peptide synthesis, concurrently with the cleavage of the peptide from the resin. Common methods include:
-
Strong Acidolysis: Anhydrous hydrogen fluoride (HF) is a common reagent for cleaving benzyl esters and other benzyl-based protecting groups, as well as cleaving the peptide from the resin in Boc-SPPS.[3][4] This method is effective but requires specialized equipment due to the hazardous nature of HF. The mechanism proceeds via an SN1 or SN2 pathway, depending on the HF concentration, which can generate benzyl carbocations that may lead to side reactions.[4][5][6]
-
Catalytic Hydrogenolysis: A milder method for benzyl ester deprotection is catalytic hydrogenolysis.[7][8] This involves reacting the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is advantageous for sensitive peptides but may not be compatible with other functional groups that are also susceptible to reduction.
-
Potential Side Reactions
Several side reactions can occur when using Boc-Glu-OBzl in peptide synthesis:
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic or basic conditions. This results in a mass loss of 18 Da.
-
Transesterification: In the presence of alcohols and a base, the benzyl ester can undergo transesterification.
-
Acylium Ion Formation: During strong acid cleavage with HF, the glutamic acid side chain can form a reactive acylium ion, which can lead to byproducts.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can lead to the formation of a diketopiperazine, cleaving the dipeptide from the resin.
Experimental Protocols
The following are generalized protocols for the use of Boc-Glu-OBzl in manual Boc-SPPS.
Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group.
Neutralization
-
Wash the peptide-resin with isopropanol (IPA) and then with DCM.
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.
-
Filter the resin and wash thoroughly with DCM or NMP to remove excess base.
Coupling of Boc-Glu-OBzl
-
Pre-activation: In a separate vessel, dissolve Boc-Glu-OBzl (3-4 equivalents relative to resin substitution) and a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or dimethylformamide (DMF).[9]
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[9]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
Final Cleavage and Benzyl Ester Deprotection (HF Method)
Caution: Anhydrous HF is extremely hazardous and should only be handled by trained personnel in a specialized apparatus.
-
Place the dried peptide-resin in the reaction vessel of an HF apparatus.
-
Add a scavenger mixture (e.g., anisole, p-cresol) to trap reactive carbocations.
-
Cool the vessel in a dry ice/alcohol bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide precipitate with cold ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.
Spectroscopic Characterization
While specific spectra are dependent on the exact conditions and instrument, the following provides an overview of the expected spectroscopic features of Boc-Glu-OBzl.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons of the benzyl group would appear in the region of 7.3-7.4 ppm. The methylene protons of the benzyl group would likely be a singlet around 5.1 ppm. The α-proton of the glutamic acid residue would be a multiplet, and the β- and γ-protons would also appear as multiplets.
-
¹³C NMR: The carbon NMR would show signals for the quaternary carbon and methyl carbons of the Boc group, the aromatic carbons of the benzyl group, and the carbonyl carbons of the ester and carbamate. Based on data for similar compounds, the carbonyl carbon of the Boc group is expected around 155 ppm, while the ester and carboxylic acid carbonyls would be in the 170-175 ppm region.
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Mass Spectrometry: In mass spectrometry, Boc-protected amino acids often show a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) upon fragmentation. The fragmentation pattern will also be influenced by the benzyl ester group.
Logical and Experimental Workflows
The use of Boc-Glu-OBzl in peptide synthesis follows a logical, cyclical process.
The deprotection of the orthogonal protecting groups is a key aspect of this strategy.
Conclusion
Boc-Glu-OBzl is an indispensable tool for researchers in peptide chemistry and drug development. Its well-defined chemical properties and the orthogonal nature of its protecting groups allow for the precise and efficient synthesis of complex peptides. A thorough understanding of its reactivity, potential side reactions, and appropriate experimental protocols is crucial for its successful application in the laboratory. This guide provides a solid foundation for scientists working with this important amino acid derivative.
References
- 1. Boc-Glu-OBzl | CAS 30924-93-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Cas 13574-13-5,Boc-L-Glutamic acid 5-benzylester | lookchem [lookchem.com]
- 3. peptide.com [peptide.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
